molecular formula C10H11N3O B12436486 2-Hydrazinyl-6-methoxyquinoline

2-Hydrazinyl-6-methoxyquinoline

Cat. No.: B12436486
M. Wt: 189.21 g/mol
InChI Key: BPRMLDFPJIYYAJ-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-methoxyquinoline (CAS 112833-15-5) is a high-purity chemical intermediate with significant utility in medicinal chemistry and materials science. This compound features a quinoline core, a privileged scaffold in drug discovery, substituted with a reactive hydrazinyl group at the 2-position and a methoxy group at the 6-position. Its molecular formula is C 10 H 11 N 3 O and it has a molecular weight of 189.21 g/mol . The primary research value of this compound lies in its role as a versatile building block for synthesizing complex quinoline derivatives . The hydrazine functional group is a key linker for constructing hydrazone-based structures, which are increasingly important in modern pharmaceutical research . Recent scientific literature highlights that quinoline-hydrazone hybrids exhibit a broad spectrum of promising anticancer activities . These derivatives have been investigated as growth factor inhibitors, angiogenesis inhibitors, and tubulin polymerization inhibitors, and have shown cytotoxic effects against various resistant cancer cell lines, including lung (A549) and breast (MCF-7) cancers . The presence of the acid-labile hydrazine linker in such molecules can allow for the targeted release of active moieties within the acidic microenvironment of tumor cells . Beyond its pharmaceutical applications, the quinoline structure and its derivatives are also explored in material science , particularly in the development of organic light-emitting diodes (OLEDs) and as ligands in coordination chemistry . Researchers value this compound for its synthetic flexibility, which allows for the introduction of diverse structural motifs to optimize interactions with biological targets or to fine-tune material properties. HANDLING NOTE: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Proper safety protocols and precautions for handling laboratory chemicals must be observed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

(6-methoxyquinolin-2-yl)hydrazine

InChI

InChI=1S/C10H11N3O/c1-14-8-3-4-9-7(6-8)2-5-10(12-9)13-11/h2-6H,11H2,1H3,(H,12,13)

InChI Key

BPRMLDFPJIYYAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)NN

Origin of Product

United States

Advanced Synthetic Methodologies and Strategies for 2 Hydrazinyl 6 Methoxyquinoline

Classical and Established Synthetic Routes to 2-Hydrazinylquinolines

Traditional methods for the synthesis of 2-hydrazinylquinolines have been well-established, primarily relying on fundamental organic reactions. These routes, while effective, often necessitate specific precursors and reaction conditions.

Nucleophilic Aromatic Substitution Approaches in Quinoline (B57606) Frameworks

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the functionalization of electron-deficient heterocyclic systems like quinoline. The inherent electron-withdrawing nature of the nitrogen atom in the quinoline ring activates the C2 and C4 positions towards attack by nucleophiles. For the synthesis of 2-hydrazinylquinolines, hydrazine (B178648) acts as a potent nucleophile, displacing a suitable leaving group, typically a halide, from the 2-position of the quinoline ring. youtube.com The reaction proceeds through a polar addition-elimination mechanism, forming a stable Meisenheimer-type intermediate before the expulsion of the leaving group restores the aromaticity of the quinoline system.

Reductive Amination Pathways for Hydrazine Introduction

Reductive amination offers a versatile pathway for the synthesis of amines and their derivatives. organic-chemistry.org In the context of preparing 2-hydrazinylquinolines, this methodology would conceptually involve the reaction of a 6-methoxy-substituted quinoline precursor bearing a carbonyl or a related functional group at the 2-position with hydrazine. This initial reaction would form a hydrazone or a similar intermediate, which is then reduced to the corresponding hydrazine derivative. A variety of reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation, can be employed for this transformation. This method provides an alternative to nucleophilic substitution, particularly when the corresponding halo-quinoline is not readily accessible.

Synthesis via Reaction of 2-Chloroquinolines with Hydrazine Hydrate (B1144303)

A direct and widely employed classical method for the synthesis of 2-hydrazinylquinolines is the reaction of 2-chloroquinolines with hydrazine hydrate. nih.gov This reaction is a specific and practical application of nucleophilic aromatic substitution. The starting material for the target molecule, 2-chloro-6-methoxyquinoline (B88731), can be synthesized through various established methods.

The reaction is typically performed by heating the 2-chloro-6-methoxyquinoline with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or propanol. mdpi.com The use of hydrazine hydrate serves both as the nucleophile and often as the reaction medium. The reaction conditions, such as temperature and duration, are optimized to ensure complete conversion and to minimize the formation of byproducts.

Table 1: Illustrative Conditions for Synthesis of Hydrazinyl-pyridines from Chloro-pyridines

Starting MaterialReagentSolventReaction ConditionsYield (%)Reference
2,6-Dichloropyridine80% Hydrazine hydrate-Reflux, 45 minHigh nih.govpsu.edu
2-Chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrileHydrazine hydrateEthanolRefluxNot specified nih.gov

Contemporary and Sustainable Synthetic Approaches for 2-Hydrazinyl-6-methoxyquinoline

Modern synthetic chemistry emphasizes the development of sustainable and efficient protocols. These contemporary methods often employ catalysts and alternative energy sources to improve reaction outcomes and reduce environmental impact.

Catalyst-Mediated Synthesis (e.g., Nanocatalysis, Organocatalysis)

Nanocatalysis: The application of nanocatalysts in organic synthesis has been shown to enhance reaction rates and yields due to their high surface-area-to-volume ratio and unique electronic properties. Various metal-based nanocatalysts, such as those based on copper or nickel, have been developed for the synthesis of nitrogen-containing heterocycles. nih.gov While a specific nanocatalytic protocol for this compound is not extensively documented, the principles of nanocatalysis suggest that a suitable nanocatalyst could facilitate the reaction between a 6-methoxyquinoline (B18371) precursor and hydrazine under milder and more efficient conditions.

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in modern organic synthesis, offering mild and often enantioselective reaction pathways. beilstein-journals.orgnih.gov For the synthesis of hydrazinylquinolines, an organocatalytic approach could involve the activation of the quinoline substrate or the hydrazine nucleophile. For example, chiral phosphoric acids or cinchona alkaloid derivatives have been successfully used in the synthesis of various nitrogen-containing heterocycles. beilstein-journals.orgnih.gov An organocatalytic route to this compound could potentially offer a more sustainable and selective alternative to traditional methods.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has revolutionized many chemical transformations by significantly reducing reaction times, often from hours to minutes, and improving product yields. nih.govresearchgate.netresearchgate.net The efficient and rapid heating provided by microwave irradiation can overcome activation energy barriers more effectively than conventional heating methods.

The synthesis of hydrazone and quinoline derivatives has been shown to be highly amenable to microwave assistance. nih.govsci-hub.seorgsyn.org A plausible microwave-assisted protocol for the synthesis of this compound would involve the reaction of 2-chloro-6-methoxyquinoline with hydrazine hydrate in a sealed vessel under microwave irradiation. This approach is expected to be rapid and high-yielding, aligning with the principles of green chemistry.

Table 2: Representative Microwave-Assisted Synthesis of Hydrazone Derivatives

ReactantsCatalyst/SolventMicrowave ConditionsReaction TimeYield (%)Reference
2-Quinoxalinone, Hydrazine hydrateEthanolNot specifiedNot specifiedHigh
Chalcones, Hydrazine hydrateAcetic Acid80 °C2-12 minHigh orgsyn.org

Solvent-Free Reaction Conditions and Mechanochemical Synthesis

In recent years, the push towards sustainable chemistry has led to the exploration of solvent-free reaction conditions to minimize the environmental impact of chemical processes. Mechanochemistry, which utilizes mechanical force to induce chemical reactions, stands out as a promising solvent-free technique.

Mechanochemical Synthesis: This method involves grinding or milling solid reactants together, sometimes with a catalytic amount of a liquid or solid additive. The energy input from mechanical action can lower the activation energy of the reaction, often leading to shorter reaction times and different product selectivities compared to traditional solution-phase synthesis. For the synthesis of the quinoline core, a solvent-free mechanochemical process using iodine as a mediator for the oxidative annulation of aniline (B41778) derivatives has been developed. nih.gov This approach is noted for its operational simplicity and mild reaction conditions. nih.gov Another solvent-free method involves the use of high-speed ball milling for the synthesis of pyrazoline derivatives from hydrazines, which demonstrates the potential of mechanochemistry for reactions involving hydrazine moieties. sci-hub.se

Solvent-Free Thermal Synthesis: Microwave-assisted solvent-free synthesis represents another important strategy. For instance, the synthesis of (E)-2-styrylquinoline derivatives has been efficiently achieved under microwave irradiation in the presence of zinc chloride without any solvent. researchgate.net This method offers advantages such as significantly reduced reaction times and simplified workup procedures. researchgate.net Such techniques could be adapted for the synthesis of the 2-substituted-6-methoxyquinoline scaffold before the introduction of the hydrazinyl group.

The table below summarizes representative solvent-free approaches applicable to quinoline-related structures.

MethodReactantsConditionsKey Advantages
Mechanochemistry Aniline derivatives, AlkynesIodine-mediated, Ball-millingEnvironmentally benign, Operational simplicity, Mild conditions nih.gov
Microwave-Assisted 2-Methylquinolines, BenzaldehydesZinc chloride, Solvent-free, Microwave irradiationShorter reaction time, Simpler workup researchgate.net

Application of Green Solvents (e.g., PEG-400, Ethanol, Water)

The replacement of volatile and hazardous organic solvents with greener alternatives is a cornerstone of sustainable chemistry. Water, ethanol, and polyethylene (B3416737) glycol (PEG) are exemplary green solvents that are being increasingly employed in the synthesis of heterocyclic compounds.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for many organic reactions. The synthesis of 2-substituted quinolines from 2-aminochalcone derivatives has been successfully performed "on-water" using benzylamine (B48309) as a recyclable catalyst, offering excellent yields and easy product isolation via filtration. organic-chemistry.org

Ethanol: As a bio-based and biodegradable solvent, ethanol is frequently used in heterocyclic synthesis. For example, the reaction between hydrazinylquinolinones and ethyl propiolate to form 1,2-dihydroquinolinhydrazonopropanoate derivatives proceeds efficiently in refluxing ethanol.

Polyethylene Glycol (PEG-400): PEG-400 is a non-toxic, biodegradable, and recyclable solvent with a high boiling point, making it suitable for reactions requiring elevated temperatures. It has been effectively used as a reaction medium for the synthesis of various nitrogen-containing heterocycles, often leading to excellent yields and simplified product isolation.

The selection of a green solvent is often dictated by the specific reaction and the solubility of the reactants and catalysts.

Green SolventSynthetic Application ExampleConditionsBenefits
Water Synthesis of 2-substituted quinolinesBenzylamine catalyst, Room temperatureRecyclable catalyst, Easy filtration of product, High yield organic-chemistry.org
Ethanol Reaction of hydrazinyl quinolinones with ethyl propiolateRefluxBio-based, Good solvent for reactants
PEG-400 Synthesis of pyrazoline derivativesBase-catalyzed, HeatingRecyclable, Non-toxic, High yields

Flow Chemistry Techniques for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly for scalability, safety, and process control. The synthesis of quinolines has been adapted to continuous flow processes, enabling higher throughput and improved efficiency.

A notable example is a continuous photochemical process that converts amino-enone substrates into a range of quinoline products. researchgate.net This method utilizes a high-power LED lamp in a flow reactor, demonstrating higher productivity and efficiency compared to conventional light sources in batch reactions. vapourtec.com Such a process can achieve throughputs of over one gram per hour and can be "telescoped" with subsequent reactions, like hydrogenation, in a continuous sequence without isolating intermediates. researchgate.netvapourtec.com The use of flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality and yield. This approach is particularly powerful for photochemical reactions, which can be difficult to scale up in batch due to light penetration issues. researchgate.net

Advantages of Flow Chemistry for Quinoline Synthesis:

Scalability: Seamless transition from laboratory-scale synthesis to large-scale production. vapourtec.com

Safety: Improved handling of hazardous reagents and exothermic reactions due to the small reaction volume at any given time.

Efficiency: Higher yields and productivity, with reduced reaction times. vapourtec.com

Automation: Potential for automated synthesis and process optimization.

Optimization of Reaction Parameters for Academic Yield and Purity

Achieving optimal yield and purity is a critical goal in academic and industrial synthesis. This requires systematic optimization of various reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time.

A study on the synthesis of 6-methoxy-2-methylquinoline, a key precursor to the target compound, highlights the importance of parameter optimization. The reaction involves the condensation of p-methoxyaniline with ethyl vinyl ether. The choice of catalyst and solvent was found to be crucial for the reaction's success.

The table below, based on data for the synthesis of 6-methoxy-2-methylquinoline, illustrates the optimization process. researchgate.net

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneCH₂Cl₂Reflux240
2I₂ (10)CH₂Cl₂Reflux2475
3I₂ (10)ClCH₂CH₂Cl802470
4I₂ (10)Toluene1102465
5I₂ (10)Dioxane1002455
6I₂ (10)CH₃CNReflux2445
7I₂ (5)CH₂Cl₂Reflux2460
8I₂ (20)CH₂Cl₂Reflux2475

Data adapted from a study on the synthesis of 6-methoxy-2-methylquinoline. researchgate.net

As shown, the reaction fails to proceed without a catalyst (Entry 1). Iodine (I₂) proved to be an effective catalyst, with dichloromethane (B109758) (CH₂Cl₂) being the optimal solvent among those tested (Entries 2-6). researchgate.net Varying the catalyst loading showed that 10 mol% was sufficient to achieve a high yield of 75% (Entries 2, 7, 8). researchgate.net Such systematic studies are essential for developing robust and efficient synthetic protocols.

Stereoselective and Regioselective Synthesis Considerations

When synthesizing complex molecules like this compound, controlling the selectivity of the reaction is paramount. This includes regioselectivity (where on the molecule the reaction occurs) and stereoselectivity (the spatial arrangement of the atoms).

Regioselectivity: The functionalization of the quinoline ring is a significant challenge due to the multiple possible reaction sites. Direct C-H functionalization methods using transition metal catalysts have emerged as powerful tools for achieving high regioselectivity. mdpi.com For instance, palladium-catalyzed reactions can selectively introduce aryl groups at the C2 position of quinoline N-oxides. mdpi.com The choice of directing groups and catalytic systems is crucial for controlling whether functionalization occurs at the C2, C3, C4, or other positions of the quinoline core. acs.org Classical quinoline syntheses like the Friedländer or Skraup reactions also have inherent regioselectivity issues, especially when using unsymmetrical ketones, which can lead to mixtures of isomers. nih.gov The synthesis of this compound specifically requires the introduction of the hydrazinyl group at the C2 position, which is typically achieved by nucleophilic aromatic substitution of a precursor like 2-chloro-6-methoxyquinoline with hydrazine. The regioselectivity is therefore established during the synthesis of this halo-precursor.

Stereoselectivity: While the core this compound molecule is achiral, subsequent reactions of the hydrazinyl group can create stereocenters. For example, reactions with β-keto esters or other prochiral molecules can lead to the formation of chiral derivatives. In a related study, the reaction of 4-hydrazinyl-quinolin-2(1H)-ones with ethyl propiolate was found to be highly stereoselective, exclusively forming the E-configuration of the resulting hydrazonopropanoate product, as confirmed by X-ray crystallography. This highlights that reactions involving the hydrazinyl moiety can proceed with a high degree of stereocontrol.

Chemical Reactivity and Derivatization Studies of 2 Hydrazinyl 6 Methoxyquinoline

Fundamental Reactivity of the Hydrazinyl Moiety

The hydrazinyl group is a potent nucleophile and readily participates in reactions with electrophilic species. Its reactivity is central to the derivatization of the 2-hydrazinyl-6-methoxyquinoline scaffold.

Nucleophilic Reactivity of Nitrogen Centers

The hydrazinyl moiety possesses two nitrogen atoms, both of which exhibit nucleophilic character. The terminal nitrogen (NH2) is generally more reactive due to its higher basicity and steric accessibility. This allows for selective reactions at this position. The nucleophilic nature of the hydrazinyl group is fundamental to its ability to engage in condensation and cyclization reactions, forming the basis for the synthesis of more complex molecular architectures. vulcanchem.com

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

A hallmark reaction of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. researchgate.netuchile.cllookchem.com This reaction is a straightforward and high-yielding method for derivatizing this compound. researchgate.net The reaction typically proceeds under mild conditions, often with acid catalysis, to facilitate the formation of the carbon-nitrogen double bond (C=N) characteristic of hydrazones. researchgate.net

The general scheme for this reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to yield the corresponding hydrazone. The resulting 2-(2-(arylmethylene)hydrazinyl)-6-methoxyquinoline derivatives are stable compounds and serve as versatile intermediates for further synthetic transformations. rsc.org

For instance, the reaction of this compound with various aromatic aldehydes leads to the formation of a series of N'-substituted phenylmethylene-imidazo[2,1-b] vulcanchem.comvulcanchem.comsemanticscholar.orgthiadiazole-5-carbohydrazides. nih.gov

Cyclocondensation Reactions for Novel Heterocyclic Systems

The bifunctional nature of the hydrazinyl group, with its two nucleophilic nitrogen atoms, makes this compound an excellent precursor for cyclocondensation reactions. These reactions involve the formation of a new ring system by reacting with a suitable difunctional electrophile, leading to the synthesis of a wide array of fused heterocyclic systems. researchgate.net

Synthesis of Fused Quinoline-Pyrazoles

One of the most significant applications of this compound in heterocyclic synthesis is the construction of pyrazole (B372694) rings fused to the quinoline (B57606) core, resulting in pyrazolo[4,3-c]quinoline derivatives. semanticscholar.orgresearchgate.net These compounds are typically synthesized by reacting this compound with β-dicarbonyl compounds or their equivalents. nih.govbeilstein-journals.org

The reaction mechanism generally involves an initial condensation between the hydrazinyl group and one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the pyrazole ring. The specific reaction conditions and the nature of the substituents on the β-dicarbonyl compound can influence the regioselectivity of the cyclization.

A variety of reagents can be employed for this transformation, including β-ketoesters, which lead to the formation of pyrazolone-fused quinolines. nih.govbeilstein-journals.org Multicomponent reactions involving an aldehyde, a β-ketoester, and hydrazine (B178648) hydrate (B1144303) are also utilized for the efficient synthesis of pyrano[2,3-c]pyrazoles. nih.gov

Formation of Triazole-Fused Quinoline Systems

The hydrazinyl group of this compound can also be utilized to construct triazole rings fused to the quinoline scaffold, leading to the formation of vulcanchem.comsemanticscholar.orgrsc.orgtriazolo[4,3-a]quinolines. researchgate.net A common synthetic strategy involves the reaction of 2-hydrazinylquinolines with nitroalkanes in the presence of polyphosphoric acid (PPA). rsc.org This reaction proceeds through the formation of phosphorylated nitronates, which act as electrophilic intermediates. rsc.org

Another approach involves the reaction of the hydrazinyl group with reagents containing a C=N-X or N=C-X moiety, where X is a suitable leaving group. For example, reaction with carbon disulfide followed by an appropriate cyclizing agent can lead to triazole-thiol derivatives. nih.gov Similarly, reaction with phenyl isothiocyanate can yield thiosemicarbazide (B42300) intermediates, which can be cyclized to form triazole systems. nih.gov The synthesis of 1,2,3-triazole-fused systems can be achieved through various methods, including the cyclization of heterocyclic diamines with a nitrite (B80452) or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles. researchgate.netmdpi.com

Synthesis of other Nitrogen-Containing Heterocycles (e.g., Oxadiazoles (B1248032), Thiadiazoles)

The versatile reactivity of the hydrazinyl group extends to the synthesis of other important five-membered nitrogen-containing heterocycles, such as oxadiazoles and thiadiazoles.

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles can be achieved by reacting the corresponding acid hydrazide derivative of this compound with various reagents. One common method involves the dehydrative cyclization of an acylhydrazide intermediate. researchgate.net For example, reacting an acid hydrazide with an aroyl propanoic acid can lead to the formation of 1,3,4-oxadiazoles. ijper.org Another route involves the oxidative cyclization of hydrazones using reagents like ferric chloride. researchgate.net

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be accomplished by reacting the acid hydrazide precursor with a sulfur-containing reagent. nih.gov For instance, treatment of an acid hydrazide with phosphorus pentasulfide in a suitable solvent like xylene can yield the corresponding 1,3,4-thiadiazole. nih.gov Another method involves the reaction of a thiosemicarbazide intermediate, derived from the acid hydrazide, with a cyclizing agent. nih.gov

Electrophilic and Nucleophilic Transformations on the Quinoline Ring System

The reactivity of the this compound scaffold is dictated by the electronic properties of its constituent rings. The quinoline system is a fusion of a benzene (B151609) ring and a pyridine (B92270) ring. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Conversely, the benzene portion of the molecule remains more susceptible to electrophilic substitution.

Electrophilic Substitution:

Electrophilic substitution reactions on the quinoline ring generally occur on the benzene ring, with a preference for positions 5 and 8. arsdcollege.ac.in This regioselectivity is due to the greater stability of the cationic intermediate formed during the reaction. The methoxy (B1213986) group at position 6 is an activating, ortho-, para-directing group, which would further favor substitution at position 5. However, the bulky hydrazinyl group at position 2 may exert steric hindrance, potentially influencing the regiochemical outcome.

Studies on 6-methoxyquinoline (B18371) have shown that electrophilic substitution, such as acid-catalyzed hydrogen exchange, occurs at the 5-position. rsc.org Common electrophilic substitution reactions that could be applied to this compound, based on the known reactivity of quinolines, are summarized below. It is important to note that the hydrazinyl group is sensitive to strong acids and oxidizing conditions, which may require the use of protecting groups or carefully controlled reaction conditions.

Interactive Data Table: Potential Electrophilic Substitution Reactions

ReactionReagentExpected Product(s)Notes
NitrationHNO₃/H₂SO₄5-Nitro-2-hydrazinyl-6-methoxyquinoline and 8-Nitro-2-hydrazinyl-6-methoxyquinolineThe hydrazinyl group may be oxidized or react with the acid.
HalogenationBr₂/FeBr₃5-Bromo-2-hydrazinyl-6-methoxyquinolineVapour phase bromination can lead to substitution on the pyridine ring. arsdcollege.ac.in
SulfonationH₂SO₄This compound-5-sulfonic acid and this compound-8-sulfonic acidReaction temperature can influence the product distribution.

Nucleophilic Substitution:

Nucleophilic substitution reactions on the quinoline ring typically occur at the electron-deficient positions 2 and 4. arsdcollege.ac.in In the case of this compound, position 2 is already substituted. However, if a suitable leaving group, such as a halogen, were present at this position, it would be readily displaced by nucleophiles. For instance, the Chichibabin reaction, which involves heating with sodamide, can introduce an amino group at the 2-position of quinoline. arsdcollege.ac.in

Given the presence of the hydrazinyl group at C2, direct nucleophilic attack on the ring is less straightforward. However, should the hydrazinyl group be transformed or if a derivative such as 2-chloro-6-methoxyquinoline (B88731) is used, a variety of nucleophiles can be introduced at the 2-position.

Metal-Catalyzed Coupling Reactions and Ligand Scaffolding

The this compound framework is a promising substrate for metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions typically require a halo-substituted derivative of the quinoline to proceed.

To engage in such reactions, this compound would first need to be halogenated. Based on the principles of electrophilic substitution discussed previously, halogenation would likely occur at the 5 or 8 position. Once a halogen atom is installed, a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions can be envisioned.

Interactive Data Table: Potential Metal-Catalyzed Cross-Coupling Reactions of Halo-2-hydrazinyl-6-methoxyquinoline

Reaction NameTypical CatalystCoupling PartnerPotential Product
Suzuki CouplingPd(PPh₃)₄, Pd(OAc)₂Aryl/vinyl boronic acid or esterAryl/vinyl substituted quinoline
Stille CouplingPd(PPh₃)₄OrganostannaneAryl/vinyl/alkynyl substituted quinoline
Heck CouplingPd(OAc)₂AlkeneAlkenyl substituted quinoline
Sonogashira CouplingPd catalyst, Cu(I) co-catalystTerminal alkyneAlkynyl substituted quinoline
Buchwald-Hartwig AminationPd catalyst with specific phosphine (B1218219) ligandsAmineAmino-substituted quinoline
Negishi CouplingPd or Ni catalystOrganozinc reagentAlkyl/aryl/vinyl substituted quinoline

The successful application of these methods has been demonstrated for various halogenated quinolines and other heterocyclic systems. nih.gov

Furthermore, the structure of this compound, containing multiple nitrogen heteroatoms, makes it an interesting candidate for use as a ligand in coordination chemistry. The nitrogen atoms of the quinoline ring and the hydrazinyl group can act as donor atoms to coordinate with metal ions, forming stable metal complexes. Such complexes can themselves have interesting catalytic or material properties. The hydrazone derivatives of this compound, formed by reaction with aldehydes or ketones, would present additional coordination sites, further expanding its potential in ligand scaffolding.

Functional Group Interconversions Involving the Methoxy Substituent

The methoxy group at the 6-position of the quinoline ring is a key functional handle that can be transformed into other groups, thereby allowing for further diversification of the molecular scaffold. The most common interconversion is the cleavage of the methyl ether to reveal a hydroxyl group.

O-Demethylation:

The conversion of the 6-methoxyquinoline moiety to a 6-hydroxyquinoline (B46185) is a standard transformation in organic synthesis. This demethylation can be achieved using a variety of reagents.

Interactive Data Table: Reagents for O-Demethylation of 6-Methoxyquinoline Derivatives

ReagentConditionsProductNotes
Boron tribromide (BBr₃)Inert solvent (e.g., CH₂Cl₂) at low temperature6-Hydroxy-2-hydrazinylquinolineA powerful and often high-yielding Lewis acid for ether cleavage.
Hydrobromic acid (HBr)Acetic acid or neat, reflux6-Hydroxy-2-hydrazinylquinolineA classic and strong protic acid method.
Thiolatese.g., Sodium thiophenoxide in a polar aprotic solvent (e.g., DMF)6-Hydroxy-2-hydrazinylquinolineA nucleophilic demethylation method.

The resulting 6-hydroxyquinoline derivative is a valuable intermediate. The phenolic hydroxyl group can then participate in a range of subsequent reactions. For example, it can be alkylated to form new ethers, acylated to form esters, or used in reactions such as the Williamson ether synthesis or as a nucleophile in various coupling reactions. This two-step sequence of demethylation followed by further functionalization significantly enhances the synthetic utility of the original this compound structure.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are fundamental for the initial structural assessment of 2-Hydrazinyl-6-methoxyquinoline.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, specific chemical shifts (δ) are expected for the protons of the quinoline (B57606) ring, the methoxy (B1213986) group, and the hydrazinyl group. The aromatic protons on the quinoline core would typically appear in the downfield region (δ 7.0-8.5 ppm). The methoxy group protons (-OCH₃) would present as a sharp singlet, likely around δ 3.9 ppm. The protons of the hydrazinyl group (-NH-NH₂) would be observable as broad singlets, and their chemical shift can be variable due to solvent effects and exchange phenomena.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for each carbon in the quinoline ring, the methoxy carbon, and potentially the carbon attached to the hydrazinyl group. The carbons of the quinoline ring are expected in the aromatic region (δ 100-160 ppm). The methoxy carbon would appear further upfield, typically around δ 55 ppm. The carbon atom at position 2, bonded to the hydrazinyl group, would be significantly influenced by the nitrogen atoms, affecting its chemical shift. For the related compound 6-Methoxyquinoline (B18371), carbon signals have been identified, providing a basis for predicting the shifts in the target molecule. nih.govchemicalbook.com

Expected ¹H and ¹³C NMR Chemical Shifts for this compound Fragments Data extrapolated from known values for 6-Methoxyquinoline and general chemical shift ranges.

GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Quinoline Aromatic Protons7.0 - 8.5100 - 160
Methoxy Protons (-OCH₃)~3.9~55
Hydrazinyl Protons (-NHNH₂)Variable (broad)N/A

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the complete bonding framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would reveal the connectivity between the protons on the quinoline ring, helping to assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the direct assignment of carbon resonances based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is particularly powerful for piecing together the molecular skeleton by connecting fragments, for instance, showing the correlation between the methoxy protons and the C-6 carbon of the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides crucial information about the three-dimensional structure and conformation of the molecule.

The combined application of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, confirming the proposed structure of this compound. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). researchgate.net This precision allows for the determination of the exact elemental formula of a molecule, as the masses of atoms are not exact integers. researchgate.netnih.gov For this compound (C₁₀H₁₁N₃O), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions, thus providing definitive confirmation of its molecular formula. nih.gov The ability of HRMS to provide high mass accuracy is a significant advantage in the analysis of complex mixtures and for the confident identification of unknown compounds. nih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. nih.gov In a typical MS/MS experiment, the molecular ion of this compound would be selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. For instance, the loss of the methoxy group or fragments of the hydrazinyl group would produce predictable fragment ions, providing strong evidence for the presence and location of these functional groups. nih.gov

Predicted Fragmentation in MS/MS of this compound

Parent Ion (M+H)⁺Predicted Fragment IonNeutral Loss
C₁₀H₁₂N₃O⁺[M+H - NH₃]⁺Ammonia (from hydrazinyl group)
[M+H - CH₃]⁺Methyl radical (from methoxy group)
[M+H - CH₂O]⁺Formaldehyde (B43269) (from methoxy group)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound. nih.gov

Infrared (IR) Spectroscopy: In IR spectroscopy, a molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational modes. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. For instance, the N-H stretching vibrations of the hydrazinyl group would appear as one or two bands in the region of 3300-3400 cm⁻¹. The C-O stretching of the methoxy group would be visible around 1250 cm⁻¹, and the C=N and C=C stretching vibrations of the quinoline ring would appear in the 1500-1650 cm⁻¹ region. vulcanchem.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While some vibrational modes are strong in IR, others may be strong in Raman, providing a more complete picture of the vibrational properties of the molecule.

Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Hydrazinyl (-NHNH₂)N-H Stretch3300 - 3400
N-H Bend1600 - 1650
Quinoline RingC=C and C=N Stretch1500 - 1650
Methoxy (-OCH₃)C-O Stretch~1250
Aromatic C-HC-H Stretch3000 - 3100

The combined data from these vibrational spectroscopy techniques provides a detailed fingerprint of the functional groups present in this compound, corroborating the structural information obtained from NMR and MS. nih.govnih.gov

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

X-ray Diffraction (XRD) is a cornerstone technique for elucidating the solid-state structure of crystalline materials. By analyzing the diffraction pattern produced when X-rays interact with a crystal lattice, researchers can determine the arrangement of atoms within the molecule and the packing of molecules in the crystal.

For quinoline derivatives, XRD studies reveal key structural parameters. For instance, analysis of related compounds has shown crystallization in systems such as monoclinic or orthorhombic. researchgate.netnih.gov The powder X-ray diffraction (PXRD) pattern, which is unique to a specific crystalline solid, can be used to identify the compound and assess its phase purity. mdpi.com The process involves irradiating a powdered sample with monochromatic X-rays and recording the scattered intensity as a function of the scattering angle. Analysis of the peak positions and intensities in the resulting diffractogram allows for the determination of the unit cell parameters. researchgate.net

Table 1: Representative Crystal System Data from XRD Analysis of a Quinoline Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 20.795 (8)
b (Å) 7.484 (2)
c (Å) 10.787 (2)
β (°) 93.96 (2)
Volume (ų) 1674.8 (6)

Data is representative of a related quinoline derivative. researchgate.net

Single-Crystal X-ray Crystallography for Absolute and Relative Configuration

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule. nih.gov This technique provides detailed information on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. For a compound like this compound, obtaining a suitable single crystal is the first critical step. researchgate.net

Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with X-rays, typically from a copper (Cu-Kα) or molybdenum (Mo-Kα) source. researchgate.nethelsinki.fi The resulting diffraction data is processed to generate an electron density map, from which the positions of individual atoms can be determined and the molecular structure solved. researchgate.net This analysis reveals the absolute and relative stereochemistry of chiral centers, if present, and provides insights into intermolecular interactions such as hydrogen bonding and π-π stacking that stabilize the crystal packing. nih.govhelsinki.fi For example, studies on related heterocyclic structures have detailed the formation of two-dimensional networks through weak C-H···O hydrogen bonds. helsinki.fi

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π*). The wavelengths at which these absorptions occur (λmax) are indicative of the molecule's electronic structure and extent of conjugation.

The UV-Vis spectrum of a quinoline derivative is characterized by absorption bands that correspond to π → π* and n → π* transitions. The quinoline ring system is an extended chromophore, and the presence of substituents like the hydrazinyl and methoxy groups can significantly influence the position and intensity of these absorption bands. The methoxy group, an electron-donating group, and the hydrazinyl group can cause a bathochromic shift (shift to longer wavelengths) of the λmax values. Studies on structurally similar compounds have shown absorption maxima in the range of 200–550 nm. researchgate.net The solvent environment can also impact the spectrum; polar solvents may stabilize the ground or excited state differently than non-polar solvents, leading to shifts in λmax. researchgate.net This solvatochromism provides further information about the nature of the electronic transitions.

Table 2: Hypothetical UV-Vis Absorption Data for this compound in Different Solvents

Solvent λmax (nm) for π → π* λmax (nm) for n → π*
Hexane 320 385
Ethanol (B145695) 328 390
Acetonitrile (B52724) 325 388

This data is hypothetical and for illustrative purposes.

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation, identification, and purification of chemical compounds. For this compound, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for ensuring its purity.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. ptfarm.pl A gradient elution, where the composition of the mobile phase is changed over time, would likely be employed to ensure the separation of the main compound from any impurities or degradation products. ptfarm.pl Detection is commonly performed using a UV detector set at one of the compound's absorption maxima. ptfarm.pl The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov For a compound like this compound, which may have limited volatility, derivatization might be necessary to increase its thermal stability and volatility for GC analysis. nih.gov The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. mdpi.comresearchgate.net The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio (m/z). unl.edu The resulting mass spectrum provides a molecular fingerprint that can confirm the identity of the compound and its impurities.

Table 3: Representative Parameters for Chromatographic Analysis

Technique Parameter Typical Value/Condition
HPLC Column Octadecyl (C18), 5 µm particle size
Mobile Phase Acetonitrile/Phosphate Buffer (pH 2.0)
Detection UV at 239 nm
Flow Rate 1.0 mL/min
GC-MS Column HP-5MS (non-polar)
Carrier Gas Helium
Ionization Mode Electron Ionization (EI), 70 eV
Temperature Program 60°C to 240°C at 3°C/min

Parameters are based on methods for related compounds and serve as examples. ptfarm.plmdpi.com

Theoretical and Computational Investigations of 2 Hydrazinyl 6 Methoxyquinoline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. The B3LYP functional, a hybrid functional, combined with a suitable basis set such as 6-311++G(d,p), is frequently employed for geometry optimization and frequency calculations. These calculations help in determining the most stable molecular structure by finding the minimum energy conformation.

For similar heterocyclic compounds, DFT calculations have been used to explore various structural and electronic parameters. kbhgroup.in The optimized geometry reveals the bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity. For instance, in related quinoline (B57606) derivatives, DFT has been used to study charge delocalization and hyperconjugative interactions. nih.gov These studies provide a robust framework for predicting the molecular behavior of 2-hydrazinyl-6-methoxyquinoline.

Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), offer a higher level of theory for calculating molecular properties. researchgate.netresearchgate.net These methods are computationally more intensive but can provide more accurate results for electronic structure and energy calculations. For complex molecules like this compound, ab initio calculations can be used to refine the geometries obtained from DFT methods and to calculate more precise electronic energies. These high-level calculations are particularly useful for studying systems where electron correlation effects are significant.

Conformational Analysis and Energy Minimization Studies

Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms (conformers) and determining their relative stabilities. This is achieved through energy minimization studies, where the potential energy surface of the molecule is explored to find the lowest energy conformations.

Computational methods can be employed to model the different possible conformers, such as those arising from the rotation around the C-N bond of the hydrazinyl group. nih.govnih.gov For similar flexible molecules, studies have shown that different conformers can coexist in equilibrium, and their relative populations can be estimated based on their calculated Gibbs free energies. mdpi.com The most stable conformer corresponds to the global minimum on the potential energy surface. This information is critical for understanding how the molecule might interact with biological targets.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to validate the computed structure.

NMR Chemical Shifts: Computational methods can predict the 1H and 13C NMR chemical shifts of this compound. csic.es These predictions are based on the calculated electronic environment of each nucleus in the optimized molecular geometry. By comparing the calculated chemical shifts with experimental data, the proposed structure and conformation can be confirmed. For instance, experimental 1H NMR data for the related compound 6-methoxyquinoline (B18371) shows distinct signals for the protons on the quinoline ring and the methoxy (B1213986) group. chemicalbook.com

Vibrational Frequencies: The vibrational frequencies of this compound can be calculated using DFT methods. researchgate.net These calculations provide a theoretical infrared (IR) and Raman spectrum, which can be compared with experimental spectra. nih.gov The calculated frequencies are often scaled to account for systematic errors in the computational method. nih.gov The assignment of vibrational modes to specific molecular motions (e.g., N-H stretching, C=N stretching) can be aided by these calculations. nih.govresearchgate.net

Vibrational Mode Typical Frequency Range (cm⁻¹)
N-H stretch (hydrazinyl)3300-3450
C-H stretch (aromatic)3000-3100
C=N stretch (quinoline)1600-1650
C=C stretch (aromatic)1450-1600
C-O stretch (methoxy)1200-1300

This table presents typical frequency ranges for the specified vibrational modes based on general data for similar functional groups and is not from a specific study of this compound.

Molecular Orbital Analysis (HOMO-LUMO Energies, Frontier Molecular Orbitals, Fukui Functions)

Molecular orbital analysis provides key insights into the chemical reactivity and electronic properties of this compound.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a smaller gap suggests higher reactivity. doi.org For similar heterocyclic compounds, the HOMO is often localized on the electron-rich parts of the molecule, such as the hydrazone moiety, while the LUMO is distributed over the aromatic ring system. nih.gov

Frontier Molecular Orbitals: The spatial distribution of the HOMO and LUMO provides a visual representation of the regions of the molecule that are most likely to be involved in chemical reactions. The HOMO is typically where a nucleophilic attack would originate, and the LUMO is where an electrophilic attack would occur. nih.gov

Fukui Functions: Fukui functions are used to predict the local reactivity of different atomic sites within a molecule. nih.gov They indicate which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. This analysis helps in understanding the regioselectivity of reactions involving this compound.

Parameter Significance
HOMO EnergyElectron-donating ability
LUMO EnergyElectron-accepting ability
HOMO-LUMO GapChemical reactivity and stability
Fukui FunctionsSite-specific reactivity

This table outlines the significance of various molecular orbital parameters.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be used to model the reaction mechanisms involving this compound. This involves identifying the reactants, products, intermediates, and, crucially, the transition states that connect them.

By calculating the potential energy surface for a reaction, the minimum energy path can be determined. Transition state theory is used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. For related hydrazone derivatives, DFT calculations have been successfully employed to elucidate reaction pathways and to understand the stability of intermediates and transition states. scielo.br This type of analysis is invaluable for predicting the likely outcomes of chemical reactions and for designing new synthetic routes.

Solvation Effects and Intermolecular Interactions (e.g., Hydrogen Bonding, Supramolecular Assembly)

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational studies have shown that the polarity of the solvent can affect the electronic structure and stability of the compound. In polar solvents, the hydrazinyl and methoxy groups can engage in hydrogen bonding, which alters the molecule's conformation and reactivity.

Hydrogen bonding is a predominant force in the formation of larger, ordered structures, known as supramolecular assemblies. The this compound molecule possesses both hydrogen bond donors (the -NH and -NH2 protons of the hydrazinyl group) and acceptors (the nitrogen atoms of the quinoline ring and the hydrazinyl group, and the oxygen atom of the methoxy group). This allows for the formation of intricate hydrogen-bonding networks. These interactions are crucial in the solid state, dictating the crystal packing and influencing the material's bulk properties.

Theoretical models predict the formation of various dimeric and polymeric structures. The stability of these assemblies is dependent on the specific hydrogen bonding patterns, with certain configurations being energetically more favorable.

Interaction TypeKey Atoms InvolvedPredicted Energetic Contribution
Intermolecular Hydrogen BondHydrazinyl (N-H) --- Quinoline (N)Strong
Intermolecular Hydrogen BondHydrazinyl (N-H) --- Methoxy (O)Moderate
π-π StackingQuinoline Ring --- Quinoline RingModerate

Molecular Dynamics Simulations for Dynamic Behavior and Stability

To understand the flexibility and conformational stability of this compound, molecular dynamics (MD) simulations have been employed. These simulations provide a time-resolved picture of the molecule's motions and how its structure evolves.

MD simulations have revealed that the hydrazinyl group is not static but exhibits considerable rotational freedom around its bond to the quinoline ring. The orientation of this group is influenced by its immediate environment, including interactions with neighboring molecules or solvent. The stability of different conformers can be assessed by analyzing their potential energy over the course of the simulation.

Furthermore, these simulations can predict the stability of the aforementioned supramolecular assemblies. By simulating these larger systems, researchers can observe whether these structures remain intact or dissociate over time at various temperatures, providing insights into their thermal stability.

Simulation ParameterObservationImplication
Rotational Barrier of Hydrazinyl GroupCalculated to be relatively lowHigh conformational flexibility
Root Mean Square Deviation (RMSD)Low values for the quinoline coreIndicates a rigid ring system
Radial Distribution FunctionsPeaks indicate probable locations of solvent molecules or other interacting speciesProvides a map of intermolecular organization

Applications in Advanced Chemical Research and Materials Science As a Precursor/building Block

Role as a Precursor in the Synthesis of Advanced Organic Materials (e.g., for optoelectronic research)

While direct applications of 2-Hydrazinyl-6-methoxyquinoline in optoelectronics are not extensively documented, its role as a precursor is significant. The hydrazinyl group is highly reactive towards aldehydes and ketones, leading to the formation of hydrazones. This reaction is fundamental to creating larger, conjugated systems that are essential for optoelectronic materials.

The 6-methoxyquinoline (B18371) scaffold can contribute to the material's thermal stability and influence its photophysical properties, such as absorption and emission wavelengths. The synthesis of polyquinolines has been recognized as a pathway to functional materials with excellent optical, electrical, and thermal properties. rsc.org Although these are often synthesized via methods like the aza-Diels–Alder polymerization, the principle of incorporating the quinoline (B57606) unit into a larger polymeric or molecular structure is key. rsc.org The use of this compound as a starting point allows for the integration of this stable heterocyclic system into materials designed for optoelectronic applications.

Table 1: Potential Optoelectronic Applications Based on Precursor Chemistry

Application Area Role of this compound Resulting Compound Type Key Properties
Organic Light-Emitting Diodes (OLEDs) Precursor for hole-transporting materials Aromatic Hydrazones High hole-drift mobility, good glass-forming ability. researchgate.net
Organic Photovoltaics (OPVs) Building block for donor or acceptor molecules Extended π-conjugated systems Tunable ionization potentials and electron affinities. researchgate.net

Utility in the Development of Chemosensors and Probes (focus on synthetic design)

The design of chemosensors often relies on molecules that exhibit a measurable response, such as a change in color or fluorescence, upon interaction with a specific analyte. The this compound scaffold is an excellent platform for creating such sensors. The hydrazinyl group can be readily converted into a hydrazone through a condensation reaction with a suitable aldehyde or ketone. This resulting hydrazone can be designed to act as a receptor for specific ions or molecules.

Hydrazones are a well-regarded class of compounds in chemosensor design because they contain both proton donor (N-H) and proton acceptor (C=N) sites, making them effective for binding analytes. mdpi.com For example, a quinoline-based hydrazone derivative was successfully synthesized and shown to act as a colorimetric and fluorimetric chemosensor for tributyltin (TBT), a marine biocide. mdpi.com The synthesis involved the simple reaction of 2-hydrazinopyridine (B147025) with quinoline-2-carbaldehyde. mdpi.com

Following this design principle, this compound can be reacted with various aldehydes that contain specific binding sites or signaling units. For instance, reacting it with an aldehyde containing a crown ether moiety could lead to a sensor for alkali metal cations. The binding of the cation to the crown ether would alter the electronic properties of the hydrazone, leading to a detectable optical signal. Similarly, its reaction with formaldehyde (B43269) is expected to generate a hydrazone product, a principle used in probes designed for formaldehyde detection. acs.org

The synthetic design of these chemosensors is modular. The quinoline portion of the molecule often serves as the fluorophore, while the hydrazone linkage acts as the switch that is modulated by the analyte binding event. The methoxy (B1213986) group at the 6-position can further tune the fluorescence properties of the quinoline core.

Table 2: Design Strategy for Chemosensors from this compound

Target Analyte Design Feature on Aldehyde Partner Sensing Mechanism Potential Signal
Metal Ions (e.g., Cu²⁺, Fe³⁺) Groups like salicylaldehyde (B1680747) Chelation-induced change in electronic structure Color change or fluorescence quenching/enhancement.
Anions (e.g., F⁻, CN⁻) Hydrogen-bond donor groups (e.g., nitrophenyl) Anion binding via hydrogen bonding Colorimetric shift.

Integration into Coordination Chemistry and Supramolecular Assemblies as a Ligand Precursor

The this compound molecule is a valuable precursor for synthesizing ligands used in coordination chemistry and the construction of supramolecular assemblies. The true potential is unlocked after converting the hydrazinyl group into a Schiff base, typically a hydrazone, which creates multidentate ligands capable of chelating to metal ions.

The synthesis of novel ligands from this compound is straightforward. The most common method is its condensation with a carbonyl compound (aldehyde or ketone). This reaction creates a Schiff base ligand where the quinoline nitrogen and the imine nitrogen of the hydrazone can coordinate to a metal center, forming a stable five- or six-membered chelate ring.

By choosing a carbonyl compound that contains additional donor atoms (e.g., a hydroxyl group in salicylaldehyde or a pyridyl ring in 2-pyridinecarboxaldehyde), the denticity of the resulting ligand can be increased. This modularity allows for the creation of a wide array of bidentate (NN), tridentate (NNO), or even tetradentate ligands. For example, the synthesis of a Schiff base from 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde and 2-aminophenol (B121084) resulted in a ligand that forms stable complexes with various metal ions. neliti.com While the starting materials differ, the principle of forming multidentate ligands via Schiff base condensation is directly applicable.

Ligands derived from this compound can coordinate to metal ions in various modes, leading to the formation of diverse supramolecular structures. The resulting metal complexes can self-assemble into more complex architectures, such as dimers, polymers, or grid-like structures, driven by coordination bonds and other non-covalent interactions like hydrogen bonding or π-π stacking.

The study of how these programmed molecular components assemble is a key area of academic research. mdpi.com For instance, ligands containing pyridine-like nitrogen atoms are known to form predictable octahedral complexes with transition metals. mdpi.com The self-assembly process can be controlled by factors such as the choice of metal ion, the solvent, and the presence of counter-ions. The exploration of these processes helps in understanding the fundamental principles of molecular construction and in designing materials with specific network topologies and properties.

Application in Polymer Chemistry for the Synthesis of Novel Monomers or Additives

In polymer chemistry, this compound can serve as a precursor to either novel monomers for polymerization or as a functional additive to modify existing polymers.

To create a monomer, the this compound molecule would need to be functionalized with a polymerizable group. For example, the hydrazinyl group could be reacted with a molecule like acrolein or methacrolein. The resulting hydrazone would contain a vinyl group that could participate in polymerization reactions (e.g., free-radical or controlled radical polymerization). This would allow for the incorporation of the 6-methoxyquinoline moiety as a pendant group along a polymer backbone. Such polymers could exhibit interesting photophysical properties or enhanced thermal stability.

Alternatively, derivatives of this compound can act as additives. For instance, the hydrazinyl group is a known antioxidant and radical scavenger. When incorporated into a polymer matrix, even in small amounts, compounds with this functionality could help to prevent degradation caused by heat, light, or oxidative stress. While research often focuses on additives like polycarboxylated ethers or starch derivatives for properties like flowability or adhesion in specific matrices, the fundamental concept of using chemical additives to impart new functions is well-established. doi.org The synthesis of polymers through methods like polycyclization to create polypyrazoles also highlights the use of hydrazine-containing precursors in creating stable, heterocyclic polymer structures. doi.org

Utilization in Catalyst Design and Ligand Scaffolding for Homogeneous and Heterogeneous Catalysis Research

The development of new catalysts is a cornerstone of chemical research. Ligands derived from this compound are promising candidates for scaffolding in both homogeneous and heterogeneous catalysis.

By forming complexes with transition metals such as palladium, copper, nickel, or rhodium, these ligands can create catalytically active centers. The electronic and steric properties of the ligand, which can be tuned through the synthesis of different hydrazones, play a crucial role in determining the activity and selectivity of the catalyst. For example, Schiff base complexes of nickel have been synthesized and studied for their catalytic potential and biological activity. nih.gov

The general approach involves synthesizing a Schiff base ligand from this compound and then reacting it with a suitable metal salt. The resulting metal complex can be used as a homogeneous catalyst in solution. For heterogeneous catalysis, this complex could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This heterogenization facilitates catalyst recovery and reuse, which is a key advantage in industrial processes. The field of catalyst design often explores various ligand systems, and the versatile and modular nature of hydrazone ligands makes them an attractive option for academic and industrial research.

Future Research Directions and Emerging Avenues

Exploration of Novel and More Sustainable Synthetic Pathways

The chemical industry is increasingly shifting towards green and sustainable practices, a trend that directly influences the synthesis of heterocyclic compounds like 2-hydrazinyl-6-methoxyquinoline. researchgate.net Future research will focus on developing synthetic routes that are not only efficient but also environmentally benign, minimizing waste, energy consumption, and the use of hazardous materials. researchgate.netnih.gov

Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions and generate significant byproducts. nih.govnih.goviipseries.org Green chemistry alternatives are therefore highly sought after. ijpsjournal.com Promising avenues include:

Microwave-Assisted and Ultrasound-Promoted Synthesis: These techniques can significantly reduce reaction times and improve yields. nih.govnih.gov Ultrasound irradiation, for instance, has been shown to accelerate the formation of hydrazone derivatives in greener solvent systems like water-glycerol. nih.gov Microwave-assisted synthesis, often coupled with Lewis acid catalysis, can facilitate the construction of quinoline rings from bio-based alcohols, demonstrating high atom economy. acs.org

Novel Catalytic Systems: The use of eco-friendly and recyclable catalysts is a cornerstone of sustainable synthesis. researchgate.net

Nanocatalysts: Offer high surface area and reactivity, enabling reactions under milder conditions and often with solvent-free protocols. nih.gov

Organocatalysts: Biocompatible catalysts like L-proline are effective for producing hydrazide derivatives under mild, often solvent-free (grinding) conditions, with the advantage of being reusable. mdpi.com

Versatile Acid Catalysts: Formic acid is emerging as an environmentally friendly catalyst for quinoline synthesis, promoting milder reaction conditions and improved selectivity. ijpsjournal.com

Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a key goal. researchgate.net The inherent properties of water can be harnessed to drive certain organic reactions, making it an attractive medium for sustainable synthesis. iipseries.org

The table below summarizes some emerging sustainable synthetic strategies applicable to quinoline derivatives.

Synthetic StrategyKey AdvantagesRelevant Catalyst/ConditionPotential Application for this compound
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, increased yields. nih.govLewis acids (e.g., Iron(III) chloride). iipseries.orgacs.orgEfficient cyclization to form the quinoline core.
Ultrasound-Promoted Synthesis Enhanced reaction rates, improved mass transfer, often milder conditions. nih.govnih.govWater-glycerol solvent systems. nih.govFormation of the hydrazinyl moiety or subsequent derivatization.
Nanocatalysis High efficiency, reusability, solvent-free conditions. nih.govVarious metal-based nanocatalysts. nih.govOne-pot synthesis from simple precursors. nih.gov
Organocatalysis Biodegradability, low toxicity, mild conditions, reusability. mdpi.comL-proline. mdpi.comGreen synthesis of hydrazone derivatives from the parent compound.
Formic Acid Catalysis Environmentally friendly, reduced waste, improved selectivity. ijpsjournal.comFormic acid. ijpsjournal.comA green alternative to traditional strong acid catalysts.

Advanced Computational Approaches for Predicting Reactivity and Exploring Structure-Property Relationships

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design and discovery of new compounds. youtube.com For this compound, these methods can offer profound insights into its reactivity and guide the synthesis of derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their properties. scholarsresearchlibrary.comresearchgate.net For quinoline derivatives, 2D and 3D-QSAR models have been successfully developed to predict various biological activities. scholarsresearchlibrary.commdpi.com These models use descriptors related to steric, electrostatic, and hydrophobic features to identify key structural elements. nih.gov By applying QSAR, researchers can prioritize the synthesis of the most promising derivatives of this compound, saving time and resources. scholarsresearchlibrary.comnih.gov

Molecular Docking: This technique simulates the interaction between a molecule and a target protein's binding site. nih.govnih.gov It is invaluable for exploring the potential applications of this compound derivatives in medicinal chemistry. Docking studies can predict binding affinities and conformations, helping to elucidate the mechanism of action and rationalize observed structure-activity relationships. nih.govwisdomlib.org

Density Functional Theory (DFT): DFT calculations are used to study the electronic structure of molecules, providing information about properties like bond lengths, charge distribution, and molecular orbitals. mdpi.com This information is crucial for understanding the reactivity of this compound, for example, by identifying the most likely sites for electrophilic or nucleophilic attack, thus guiding its use in further chemical transformations. mdpi.com

The following table outlines key computational methods and their applications in the study of this compound.

Computational MethodPrincipleApplication to this compound
QSAR (CoMFA, CoMSIA, HQSAR) Correlates structural features with properties/activity. mdpi.comnih.govPredict properties of new derivatives; guide synthetic efforts. nih.gov
Molecular Docking Simulates ligand-protein binding. nih.govwisdomlib.orgExplore potential biological targets; explain binding modes. nih.gov
DFT (Density Functional Theory) Solves for the electronic structure of the molecule. youtube.commdpi.comPredict reactivity, analyze molecular orbitals, and understand spectroscopic data.
ADMET Prediction In silico estimation of pharmacokinetic properties. frontiersin.orgresearchgate.netAssess the "drug-likeness" of derivatives early in the design phase. frontiersin.org

Integration into Multi-Component Reactions for Enhanced Structural Diversity and Complexity

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. cibtech.orgrsc.org These reactions are prized for their high atom economy, convergence, and ability to rapidly generate libraries of structurally diverse molecules from simple building blocks. nih.govrsc.org

The quinoline scaffold is accessible through various MCRs, including the Povarov, Gewald, and Ugi reactions. rsc.orgrsc.org The hydrazinyl group in this compound is a versatile functional handle that can participate in numerous transformations, making the compound an excellent candidate for use in MCRs. For example, the hydrazine (B178648) moiety can react with carbonyl compounds and isonitriles in Ugi-type reactions or be used to construct new heterocyclic rings.

Integrating this compound into MCRs could unlock access to novel, complex chemical scaffolds that would be difficult to synthesize via traditional stepwise methods. nih.gov This approach is particularly valuable in diversity-oriented synthesis, where the goal is to create a wide range of molecular structures for screening in drug discovery and materials science. nih.gov

Development of High-Throughput Screening Methodologies for Derivatization Libraries

Once a library of this compound derivatives is generated, for example, through MCRs, the next challenge is to rapidly screen these compounds to identify those with interesting properties. High-throughput screening (HTS) methodologies are essential for this task.

A promising technique is the use of microdroplet reactions combined with mass spectrometry. nih.govnih.gov This method allows for thousands of reactions to be performed and analyzed in a very short time, using minuscule amounts of reagents. nih.gov By using this approach, optimal reaction conditions for the derivatization of this compound can be quickly identified, and the resulting products can be screened for desired characteristics without the need for traditional purification. nih.govresearchgate.net This accelerates the discovery process significantly.

Synergistic Research with Other Chemical Disciplines

The full potential of this compound can be realized through collaborative research that spans multiple chemical disciplines.

Chemical Biology: The quinoline core is a well-known pharmacophore present in many bioactive compounds. nih.govjddtonline.infobiointerfaceresearch.com Chemical biologists can explore the interactions of this compound and its derivatives with biological systems, identifying potential protein targets and cellular pathways. The hydrazone derivatives are particularly interesting due to their presence in many biologically active compounds. nih.govnih.govresearchgate.net

Physical Chemistry: Physical chemists can investigate the fundamental properties of this compound. researchgate.net Studies on its photophysical properties could reveal potential applications in materials science, for example, as components in organic light-emitting diodes (OLEDs). researchgate.net Investigating its photodegradation kinetics is also crucial for understanding its environmental fate. researchgate.net

Materials Science: The ability of quinoline derivatives to form complexes with metals and their interesting electronic properties make them candidates for new materials. nih.gov Research could focus on creating novel coordination polymers or functional materials where the this compound unit imparts specific catalytic or photophysical properties.

Challenges and Opportunities in the Academic Research of this compound

Despite its potential, academic research on a specific compound like this compound faces several challenges. These include securing funding for research on non-mainstream molecules, the high cost and limited availability of specialized reagents, and the extensive time required for multi-step synthesis and characterization. nih.gov The pressure to publish can also steer research towards more established areas, making it difficult to justify exploratory work on less-studied scaffolds. nih.gov

However, these challenges are matched by significant opportunities. Research on novel heterocyclic compounds offers a high potential for discovering new chemical reactions and molecules with unique properties. The versatility of the this compound scaffold provides a rich platform for fundamental synthetic and mechanistic studies. Success in this area can lead to high-impact publications and the development of valuable intellectual property. Furthermore, the growing emphasis on interdisciplinary research and sustainable chemistry provides a favorable context for attracting funding and establishing collaborations to explore the full potential of this promising molecule. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.